(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-(cyclohexylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-29-13-7-12-26-21(28)17(31-22(26)30)14-16-19(23-15-8-3-2-4-9-15)24-18-10-5-6-11-25(18)20(16)27/h5-6,10-11,14-15,23H,2-4,7-9,12-13H2,1H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMSYMLSQLLWKG-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NC4CCCCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NC4CCCCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and its pharmacological properties.
Structure and Synthesis
The compound features a complex structure that includes a thiazolidinone core, which is known for various biological activities. The synthesis of thiazolidin-4-one derivatives often involves condensation reactions between thiosemicarbazones and aldehydes or ketones, leading to compounds with enhanced bioactivity.
Biological Activity Overview
Thiazolidin-4-one derivatives, including the target compound, have demonstrated a range of biological activities:
- Anticancer Activity : Thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that these compounds can target multiple pathways involved in cancer progression. For instance, they may inhibit key enzymes and signaling pathways associated with tumor growth .
- Antimicrobial Properties : These compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of specific substituents on the thiazolidinone core can enhance this activity, making them potential candidates for treating infections caused by resistant strains .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the compound binds effectively to the active site of AChE, indicating potential therapeutic applications in cognitive disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidin-4-one derivatives:
1. Anticancer Studies
A recent study demonstrated that a series of thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The most potent compounds were identified to induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .
2. Antimicrobial Efficacy
Research focusing on the antimicrobial properties of thiazolidinone derivatives revealed that certain compounds displayed MIC values as low as 0.5 µg/mL against Staphylococcus aureus and other pathogens. These findings suggest that modifications to the thiazolidinone structure can lead to enhanced antimicrobial potency .
3. Enzyme Inhibition and Docking Studies
Molecular docking simulations have shown that the target compound exhibits strong binding affinity towards AChE, with docking scores indicating favorable interactions with key amino acid residues in the enzyme's active site. This suggests that structural modifications could further optimize its inhibitory activity against AChE .
Data Tables
| Activity Type | Tested Compound | IC50/MIC Values | Comments |
|---|---|---|---|
| Anticancer | Thiazolidinone Derivative | Varies by structure | Induces apoptosis in cancer cell lines |
| Antimicrobial | Thiazolidinone Derivative | 0.5 µg/mL (S. aureus) | Effective against resistant bacterial strains |
| Acetylcholinesterase Inhibition | (Z)-5... | IC50 = 46.42 µM (BChE) | Comparable to standard inhibitors like Donepezil |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations in the Pyrido-Pyrimidinone Core
The target compound’s cyclohexylamino group distinguishes it from analogues with alternative substituents at the 2-position:
Key Observations :
- Cyclohexyl vs. Aliphatic Chains: The bulky cyclohexyl group in the target compound may enhance lipophilicity compared to smaller alkyl chains (e.g., ethyl in CAS 385832-09-7) or hydrophilic groups like 2-hydroxyethyl(methyl)amino .
- Aromatic vs.
Modifications in the Thiazolidinone Ring
The 3-methoxypropyl substituent on the thiazolidinone ring contrasts with other alkyl and aromatic groups in analogues:
Impact of Substituents :
- Methoxypropyl vs. Methyl : The 3-methoxypropyl group in the target compound introduces ether functionality, likely improving water solubility compared to simpler methyl substituents (e.g., CAS 477735-22-1) .
- Benzyl vs. Methoxypropyl : Aromatic substituents (e.g., 372497-62-6) may enhance π-π stacking interactions but reduce metabolic stability .
Physicochemical and Functional Implications
- Molecular Weight and Lipophilicity : The target compound’s larger cyclohexyl and methoxypropyl groups likely increase molecular weight and logP compared to analogues like CAS 385832-09-7 (Mₐ = 390.48 g/mol) .
- Electronic Effects: Electron-withdrawing groups (e.g., thioxo in the thiazolidinone ring) may enhance hydrogen-bonding capacity, influencing target binding .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Use multi-step protocols with strict control of reaction parameters (temperature: 60–80°C; solvent: DMF or acetonitrile; inert atmosphere) to minimize side reactions .
- Employ thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for intermediate purification .
- Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of cyclohexylamine) to drive key condensation steps .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify regioselectivity of the pyrido[1,2-a]pyrimidinone core and Z-configuration of the methylene group .
- IR Spectroscopy : Confirm functional groups (e.g., thioxothiazolidinone C=S stretch at ~1200 cm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What solvent systems and catalysts are effective in the synthesis?
- Methodology :
- Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) accelerate cyclization steps .
- Table : Common Solvent-Catalyst Combinations
| Solvent | Catalyst | Reaction Step | Reference |
|---|---|---|---|
| DMF | KCO | Cyclohexylamine coupling | |
| Acetonitrile | ZnCl | Thiazolidinone ring closure |
Advanced Research Questions
Q. How should researchers address contradictory data in spectroscopic analysis (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the 3-methoxypropyl group) .
- Use density functional theory (DFT) calculations to predict C chemical shifts and compare with experimental data .
- Cross-validate with 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .
Q. What strategies are recommended for elucidating biological interaction mechanisms?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to target proteins (e.g., kinases) .
- Enzyme inhibition assays : Measure IC values under varied pH/temperature conditions to assess activity .
- Molecular docking : Model interactions with binding pockets (e.g., hydrophobic interactions with the cyclohexyl group) .
Q. How can computational methods predict reactivity and stability of this compound?
- Methodology :
- QM/MM simulations : Study hydrolysis pathways of the thioxothiazolidinone ring under physiological conditions .
- Molecular dynamics (MD) : Simulate conformational flexibility of the pyrido[1,2-a]pyrimidinone scaffold .
- ADMET prediction tools : Estimate metabolic stability and toxicity profiles .
Q. What approaches resolve discrepancies in bioactivity data across studies?
- Methodology :
- Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability .
- Compare with structural analogs (e.g., 3-butyl or benzyl derivatives) to isolate pharmacophore contributions .
- Table : Key Structural Analogs and Bioactivity Trends
| Analog Modification | Bioactivity Trend (IC) | Reference |
|---|---|---|
| 3-Methoxypropyl → Benzyl | 2.5-fold increase | |
| Cyclohexyl → Piperidinyl | Reduced kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
